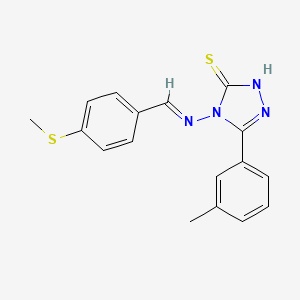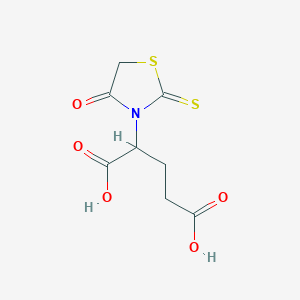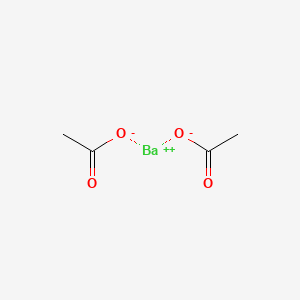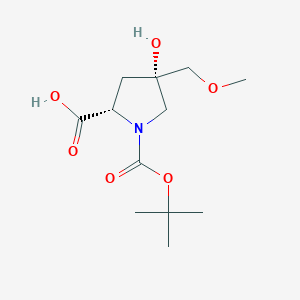![molecular formula C23H24FNO7 B12043092 rac-trans-Paroxetine-D6 Maleate; (3RS,4SR)-3-[(1,3-Benzodioxol-5-yloxy)(dideuterio)methyl]-2,2,6,6,-tetradeuterio-4-(4-fluorophenyl)piperidine Maleate](/img/structure/B12043092.png)
rac-trans-Paroxetine-D6 Maleate; (3RS,4SR)-3-[(1,3-Benzodioxol-5-yloxy)(dideuterio)methyl]-2,2,6,6,-tetradeuterio-4-(4-fluorophenyl)piperidine Maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Paroxetine-D6 maleate solution, 100 μg/mL in methanol (as free base), is a certified reference material used in various scientific and industrial applications. Paroxetine, marketed under trade names such as Paxil and Aropax, is a selective serotonin reuptake inhibitor (SSRI) antidepressant used to treat conditions like major depression, obsessive-compulsive disorder, and several anxiety disorders . The “D6” in Paroxetine-D6 indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen, which makes it useful as an internal standard in analytical chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Paroxetine-D6 maleate involves several steps, starting from the basic structure of paroxetine. The deuterium atoms are introduced through specific chemical reactions that replace hydrogen atoms with deuterium. The final product is then reacted with maleic acid to form the maleate salt. The solution is prepared by dissolving the Paroxetine-D6 maleate in methanol to achieve a concentration of 100 μg/mL .
Industrial Production Methods
Industrial production of Paroxetine-D6 maleate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterium-labeled compounds in industrial settings is crucial for accurate quantification and analysis in various applications, including pharmaceutical research and clinical testing .
Análisis De Reacciones Químicas
Types of Reactions
Paroxetine-D6 maleate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert Paroxetine-D6 maleate into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated alcohols .
Aplicaciones Científicas De Investigación
Paroxetine-D6 maleate solution has a wide range of scientific research applications, including:
Analytical Chemistry: Used as an internal standard for quantification of paroxetine in various samples using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography (GC).
Pharmaceutical Research: Helps in the development and validation of analytical methods for drug testing and quality control.
Clinical Testing: Utilized in clinical toxicology and diagnostic testing to ensure accurate measurement of paroxetine levels in biological samples.
Environmental Studies: Employed in studies investigating the environmental impact and degradation of pharmaceutical compounds.
Mecanismo De Acción
Paroxetine-D6 maleate exerts its effects by inhibiting the reuptake of serotonin, a neurotransmitter, at the presynaptic neuron. This inhibition increases the level of serotonin in the synaptic cleft, enhancing serotonergic activity and alleviating symptoms of depression and anxiety . The molecular targets involved include the serotonin transporter (SERT), which is responsible for the reuptake of serotonin .
Comparación Con Compuestos Similares
Paroxetine-D6 maleate is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. Similar compounds include:
Fluoxetine-D6: Another deuterium-labeled SSRI used as an internal standard.
Sertraline-D3: A deuterium-labeled version of sertraline, used for similar purposes.
Citalopram-D6: A deuterium-labeled version of citalopram, also used in analytical chemistry.
These compounds share similar applications but differ in their specific chemical structures and the number of deuterium atoms incorporated .
Propiedades
Fórmula molecular |
C23H24FNO7 |
|---|---|
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
(3S,4R)-3-[1,3-benzodioxol-5-yloxy(dideuterio)methyl]-2,2,6,6-tetradeuterio-4-(4-fluorophenyl)piperidine;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C19H20FNO3.C4H4O4/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;5-3(6)1-2-4(7)8/h1-6,9,14,17,21H,7-8,10-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,17-;/m0./s1/i8D2,10D2,11D2; |
Clave InChI |
AEIUZSKXSWGSRU-VPMYKUOPSA-N |
SMILES isomérico |
[2H]C1(C[C@H]([C@@H](C(N1)([2H])[2H])C([2H])([2H])OC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F)[2H].C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12043009.png)


![1-hydroxy-N-(2-(methylcarbamoyl)phenyl)-3-oxo-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12043031.png)
![3-((E)-{2-[2-(2,3-Dichlorophenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12043032.png)

![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12043035.png)
![1-(4-Chlorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone](/img/structure/B12043036.png)
![4-{5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12043045.png)

![4-(4-benzhydryl-1-piperazinyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12043065.png)



